molecular formula C19H17N3O2S B2367833 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484694-56-6

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2367833
CAS No.: 484694-56-6
M. Wt: 351.42
InChI Key: YDXWWWRAZDPCMT-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Research on 3-heteroarylthioquinoline derivatives, which are structurally related to the compound of interest, has shown significant in vitro activity against Mycobacterium tuberculosis. These compounds were synthesized via the Friedlander annulation method and demonstrated promising antituberculosis properties without cytotoxic effects on mouse fibroblast cell lines (Selvam et al., 2011).

Antimicrobial and Anti-inflammatory Activities

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have been synthesized, exhibiting psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds showed high anti-inflammatory activity and selective cytotoxic effects concerning tumor cell lines, alongside antimicrobial action, highlighting the potential of related structures in pharmacological applications (Zablotskaya et al., 2013).

Photophysics and Material Science Applications

Investigations into the photophysical properties of dihydroquinazolinone derivatives, akin to the compound , have revealed significant changes in their photophysical properties depending on solvent polarity. These studies not only enhance our understanding of the excited states of such compounds but also suggest their potential applications in materials science, particularly in the design of materials with specific optical properties (Pannipara et al., 2017).

HIV-1 Replication Inhibitors

Research into novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to the compound , has identified them as inhibitors of HIV-1 replication. These studies offer insights into the therapeutic potential of such compounds in antiviral therapy, showcasing their ability to inhibit HIV-1 replication effectively without significant cytotoxicity (Che et al., 2015).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-25-19-21-20-18(24-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXWWWRAZDPCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.